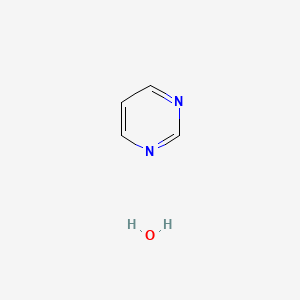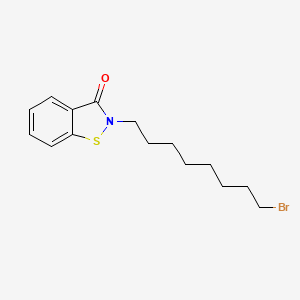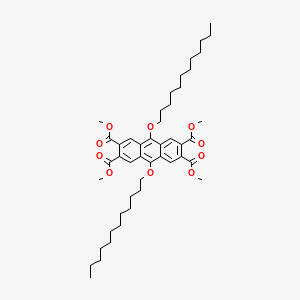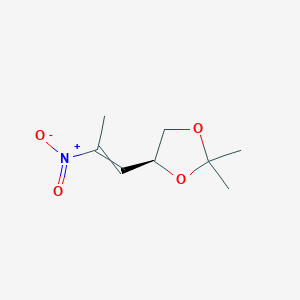![molecular formula C13H28O2Si B12560553 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol CAS No. 144157-69-7](/img/structure/B12560553.png)
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structure, which includes a silyl-protected alcohol and an alkene moiety. The presence of the silyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Preparation Methods
The synthesis of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol typically involves the protection of an alcohol group using a silylating agent. One common method is the reaction of pent-2-en-1-ol with a silyl chloride, such as tert-butyldimethylsilyl chloride, in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The alkene can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol. Common reagents for deprotection include tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group provides stability and protection during the synthesis.
Medicine: It may be involved in the development of pharmaceuticals, where protecting groups are essential for the synthesis of complex drug molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, where precise control over functional group reactivity is required.
Mechanism of Action
The mechanism of action of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol primarily involves the reactivity of the silyl ether and alkene functional groups. The silyl ether provides protection to the alcohol group, preventing unwanted reactions during synthetic procedures. The alkene moiety can participate in various addition reactions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol include other silyl-protected alcohols and alkenes, such as:
tert-Butyldimethylsilyl ether (TBDMS ether): A common protecting group for alcohols, providing similar stability and reactivity.
Trimethylsilyl ether (TMS ether): Another silyl ether used for protecting alcohols, but with different steric and electronic properties.
Allyl alcohol derivatives: Compounds with similar alkene functionality, used in various synthetic applications.
The uniqueness of this compound lies in its combination of a silyl-protected alcohol and an alkene, offering versatility in synthetic chemistry.
Properties
CAS No. |
144157-69-7 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
5-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-12(2)13(3,4)16(5,6)15-11-9-7-8-10-14/h7-8,12,14H,9-11H2,1-6H3 |
InChI Key |
NOXUJHPZFASNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)[Si](C)(C)OCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)


![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)



![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)



